molecular formula C4H2Cl2O2S2 B142095 5-Chlorothiophene-2-sulfonyl chloride CAS No. 2766-74-7

5-Chlorothiophene-2-sulfonyl chloride

Cat. No. B142095
CAS RN: 2766-74-7
M. Wt: 217.1 g/mol
InChI Key: SORSTNOXGOXWAO-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is used in the preparation of Notch-1-sparing γ-secretase inhibitors for the treatment of Alzheimer’s disease .


Synthesis Analysis

5-Chlorothiophene-2-sulfonyl chloride can be prepared from 2-chlorothiophene by reacting with chlorosulfonic acid in the presence of phosphorus pentachloride .


Molecular Structure Analysis

The molecular formula of 5-Chlorothiophene-2-sulfonyl chloride is C4H2Cl2O2S2 . The molecular weight is 217.09 . The SMILES string representation is Clc1ccc(s1)S(Cl)(=O)=O .


Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonyl chloride may undergo Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .


Physical And Chemical Properties Analysis

5-Chlorothiophene-2-sulfonyl chloride has a refractive index of 1.586 (lit.) . It has a boiling point of 112-117 °C (lit.) and a density of 1.623 g/mL at 25 °C (lit.) . It is not miscible in water .

Safety and Hazards

5-Chlorothiophene-2-sulfonyl chloride is classified as a skin corrosive and causes serious eye damage . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . It should be stored locked up .

Mechanism of Action

Target of Action

5-Chlorothiophene-2-sulfonyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is primarily used in the preparation of Notch-1-sparing γ-secretase inhibitors for the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets through a process of Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide . This interaction results in the formation of Notch-1-sparing γ-secretase inhibitors .

Biochemical Pathways

The biochemical pathways affected by 5-Chlorothiophene-2-sulfonyl chloride are primarily related to the synthesis of Notch-1-sparing γ-secretase inhibitors . These inhibitors play a crucial role in the treatment of Alzheimer’s disease by modulating the activity of γ-secretase, an enzyme that plays a key role in the development of Alzheimer’s disease .

Result of Action

The primary result of the action of 5-Chlorothiophene-2-sulfonyl chloride is the production of Notch-1-sparing γ-secretase inhibitors . These inhibitors can potentially slow the progression of Alzheimer’s disease by modulating the activity of γ-secretase .

Action Environment

The action of 5-Chlorothiophene-2-sulfonyl chloride can be influenced by environmental factors. For instance, the compound is moisture sensitive , and its reactivity with water can lead to the liberation of toxic gases . Therefore, it is typically stored in a well-ventilated place at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

5-chlorothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORSTNOXGOXWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370041
Record name 5-Chlorothiophene-2-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophene-2-sulfonyl chloride

CAS RN

2766-74-7
Record name 5-Chloro-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-thiophenesulfonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorothiophene-2-sulfonyl chloride
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Record name 5-chlorothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.005
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Thiophenesulfonyl chloride, 5-chloro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An 80-g (0.68 mol) sample of 2-chlorothiophene was added dropwise to a cooled (dry ice/acetone bath, about -10° to -15° C.) and stirred solution of 160 g (1.38 mol) of chlorosulfonic acid. After the addition was completed, the reaction mixture was stirred at 50° C for 2hours, cooled, and then poured into 250 g of ice. The aqueous reaction mixture was extracted with methylene chloride. The methylene chloride extract was washed with saturated aqueous sodium bicarbonate solution, washed with water, dried over magnesium sulfate, and evaporated to give 40 g of 5-chloro-2-thienylsulfonyl chloride.
[Compound]
Name
80-g
Quantity
0.68 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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